(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester
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Overview
Description
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester, also known as Boc-L-phenylalanine methyl ester, is an important building block in organic chemistry. It is a derivative of L-phenylalanine, an essential amino acid, and is widely used in the synthesis of peptides and proteins.
Mechanism of Action
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester does not have a specific mechanism of action, as it is used primarily as a building block in peptide and protein synthesis.
Biochemical and Physiological Effects:
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester does not have any known biochemical or physiological effects, as it is not used as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester is a useful building block in peptide and protein synthesis, as it is easy to synthesize and has good solubility in organic solvents. However, it is relatively expensive compared to other amino acid derivatives, and its use is limited to laboratory research due to its lack of therapeutic applications.
Future Directions
There are several future directions for the use of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester in peptide and protein synthesis. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the use of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester in the synthesis of novel peptides and proteins with therapeutic applications, such as antimicrobial peptides or protein-based drugs. Finally, (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester could be used as a building block in the synthesis of new materials, such as peptide-based hydrogels or biomaterials.
Synthesis Methods
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester can be synthesized by the reaction of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine with methanol and hydrochloric acid. The reaction proceeds via the formation of an intermediate, (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine hydrochloride, which is then treated with sodium methoxide to yield the methyl ester.
Scientific Research Applications
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl esteralanine methyl ester is widely used in the synthesis of peptides and proteins. It is used as a building block in the solid-phase synthesis of peptides, where it is attached to a solid support and used to build up the peptide sequence. It is also used in the synthesis of larger proteins, where it is incorporated into the protein sequence using recombinant DNA technology.
properties
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZVTSVPKOTEG-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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